molecular formula C5H15Cl2FN2 B6225734 (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride CAS No. 2770360-06-8

(2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride

Cat. No. B6225734
CAS RN: 2770360-06-8
M. Wt: 193.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride, also known as AFM-dihydrochloride, is an organic compound used in a variety of scientific and industrial applications. It is a white crystalline solid composed of two amino groups, two fluorine atoms, and a methyl group bound to a chloride anion. AFM-dihydrochloride is a useful reagent for organic synthesis due to its ability to form stable complexes with a variety of organic compounds, and it is also used as a catalyst in a variety of reactions. In addition, it has several applications in biological and medical research, such as its use as a fluorescent dye for imaging and analysis of cellular structures.

Scientific Research Applications

(2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride is used in a variety of scientific research applications. It is used as a fluorescent dye for imaging and analysis of cellular structures, as well as for cell labeling and tracking. Additionally, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride is used in the study of enzyme kinetics, as it is able to form stable complexes with a variety of organic compounds. It is also used in the study of protein-protein interactions, as it can be used to modify proteins and facilitate their interactions.

Mechanism of Action

The mechanism of action of (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride depends on its application. In the context of imaging and analysis of cellular structures, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride binds to cellular proteins and other molecules, allowing them to be visualized under a microscope. In the context of enzyme kinetics, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride acts as a catalyst, allowing the reaction to proceed faster than it would in the absence of the compound. In the context of protein-protein interactions, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride acts as a modifier, allowing the proteins to interact more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride depend on its application. In the context of imaging and analysis of cellular structures, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride does not have any direct biochemical or physiological effects, as it does not interact directly with cellular proteins or molecules. In the context of enzyme kinetics, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride can increase the rate of the reaction, which can lead to changes in the biochemical or physiological state of the organism. In the context of protein-protein interactions, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride can facilitate the interaction of the proteins, which can lead to changes in the biochemical or physiological state of the organism.

Advantages and Limitations for Lab Experiments

The advantages of using (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride in lab experiments include its low cost, easy availability, and its ability to form stable complexes with a variety of organic compounds. Additionally, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride is a relatively non-toxic compound, making it safe to use in laboratory settings. The main limitation of using (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride in lab experiments is its low solubility in aqueous solutions, which can limit its use in certain applications.

Future Directions

The future directions for (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride research include its use in the development of new imaging and analysis techniques for cellular structures, as well as its use in the study of enzyme kinetics and protein-protein interactions. Additionally, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride could be used in the development of new catalysts for organic synthesis reactions, as well as new fluorescent dyes for imaging and analysis. Finally, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride could be used in the development of new therapies and treatments for a variety of diseases and disorders.

Synthesis Methods

(2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride can be synthesized through a variety of methods. The most common method is by the reaction of 2-aminoethyl)(2-fluoroethyl)methylamine with hydrochloric acid. This reaction produces a white crystalline solid of (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride. Additionally, (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride can be synthesized from the reaction of 2-aminoethyl)(2-fluoroethyl)methylamine and aqueous sodium chloride. This reaction produces a yellow solid of (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloridehloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride involves the reaction of 2-aminoethylamine with 2-fluoroethylmethylamine in the presence of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2-aminoethylamine", "2-fluoroethylmethylamine", "Hydrochloric acid" ], "Reaction": [ "Add 2-aminoethylamine to a reaction flask", "Add 2-fluoroethylmethylamine to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to 80-90°C for 2-3 hours", "Cool the reaction mixture to room temperature", "Filter the precipitated product", "Wash the product with cold ethanol", "Dry the product under vacuum", "Obtain (2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride as a white solid" ] }

CAS RN

2770360-06-8

Product Name

(2-aminoethyl)(2-fluoroethyl)methylamine dihydrochloride

Molecular Formula

C5H15Cl2FN2

Molecular Weight

193.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.